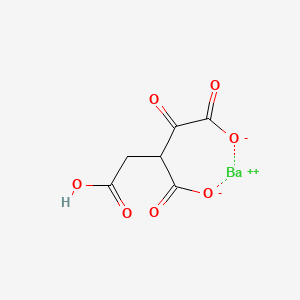
1H-Pyrrol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrol-3(2H)-one is a type of organic compound that belongs to the class of pyrrolones . It is a key intermediate in various chemical reactions and has been the subject of numerous studies due to its interesting properties and potential applications .
Synthesis Analysis
The synthesis of 1H-Pyrrol-3(2H)-one can be achieved through flash vacuum pyrolysis of N,N-disubstituted aminomethylene Meldrum’s acid derivatives . This process provides a route to 4,5-unsubstituted 1H-Pyrrol-3(2H)-ones by a hydrogen-transfer–cyclisation sequence . Alkyl and aryl 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted pyrrolones can be obtained .Molecular Structure Analysis
The molecular structure of 1H-Pyrrol-3(2H)-one has been confirmed through X-ray crystallography . The structure confirms charge delocalisation in these cations, which can be regarded as the Wheland intermediates for protonation of 3-hydroxypyrrols .Chemical Reactions Analysis
1H-Pyrrol-3(2H)-one undergoes various chemical reactions. For instance, alkylation of 1-substituted 1H-Pyrrol-3(2H)-ones in the presence of base generally gives a mixture of O-alkylated, C,O-dialkylated, and C,C-dialkylated products . The proportion of C-alkylation is increased by the use of a soft alkylating agent (e.g., iodomethane) and a solvent of low polarity (e.g., THF), whereas O-alkylation is favored by hard alkylating agents (e.g., methyl toluene-psulphonate), and dipolar aprotic solvents (e.g., dimethylimidazolidinone) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrol-3(2H)-one are largely determined by its molecular structure and the nature of its substituents . Detailed information about its specific physical and chemical properties may require further experimental studies.Mecanismo De Acción
Direcciones Futuras
The future directions in the study of 1H-Pyrrol-3(2H)-one could involve exploring its potential applications in various fields, such as organic synthesis, medicinal chemistry, and material science. Further studies could also focus on developing more efficient and environmentally friendly methods for its synthesis .
Propiedades
Número CAS |
5860-48-0 |
|---|---|
Nombre del producto |
1H-Pyrrol-3(2H)-one |
Fórmula molecular |
C4H5NO |
Peso molecular |
83.09 g/mol |
Nombre IUPAC |
1,2-dihydropyrrol-3-one |
InChI |
InChI=1S/C4H5NO/c6-4-1-2-5-3-4/h1-2,5H,3H2 |
Clave InChI |
HMXQIFUGFZEJEO-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=CN1 |
SMILES canónico |
C1C(=O)C=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



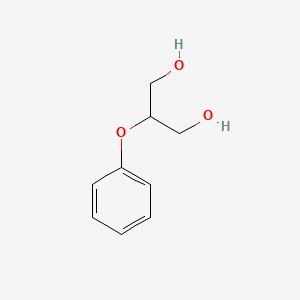
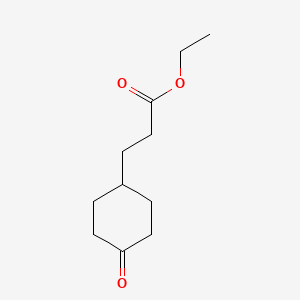

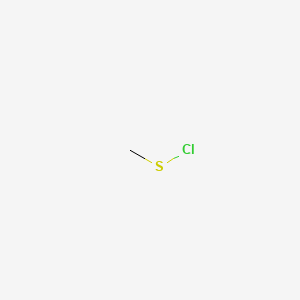
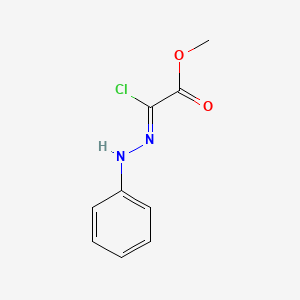


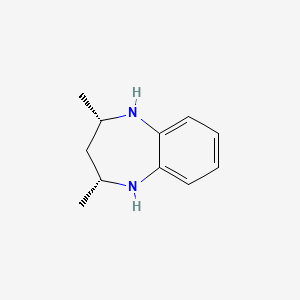
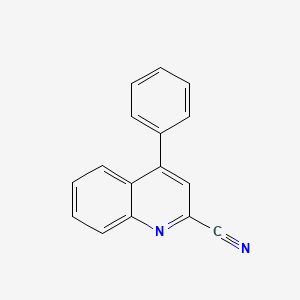
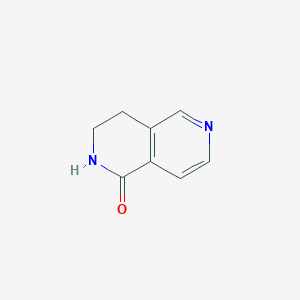


![2-[Methoxy(4-methylphenyl)methylidene]propanedinitrile](/img/structure/B3191888.png)
